molecular formula C27H39Br2N3 B1148112 3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide CAS No. 872979-87-8

3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

Cat. No. B1148112
M. Wt: 565.43
InChI Key:
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Description

The compound is also known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, or MM 4-64 . It is a lipophilic styryl dye used as a vital stain to follow bulk membrane-internalization and transport to the vacuole in yeast .


Molecular Structure Analysis

The molecular formula of the compound is C30H45Br2N3 . The InChI Key is AFVSZGYRRUMOFH-UHFFFAOYSA-L . The compound contains a pyridinium ring and a phenyl ring, both of which are part of a conjugated system .

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,5-a]quinoxaline derivatives, including 1,n-bis{3-(3-phenylimidazo[1,5-a]quinoxalin-4(5H)-on-1-yl)pyridinium}alkane dibromides, demonstrate antimicrobial properties. Their efficacy is influenced by various alkyl substituents in the pyridine ring and imidazo[1,5-a]quinoxaline system, with chlorides and iodides being more active towards bacteria than fungi. Some compounds exhibit effective bacteriostatic and fungistatic activities, comparable to reference drugs (Kalinin et al., 2013).

Anticancer Potential

Pyrazole derivatives, including those with a pyridin-3-yl moiety, have been synthesized and evaluated for their inhibitory activity on topoisomerase IIα and cytotoxicity against various cancer cell lines. Certain analogues exhibit significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2016); (Alam et al., 2017); (Alam et al., 2018).

Optical Properties and Potential in Organic Semiconductors

Studies on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which include diethylamino and methoxy moieties, reveal their potential as organic semiconductors due to their photophysical properties. These properties are influenced by substituents in the phenyl ring, with applications in various fields including supramolecular chemistry (Briseño-Ortega et al., 2018).

Antioxidant, Antitumor, and Antimicrobial Activities

Pyrazolopyridine derivatives, which include components like diethylamino and pyridin-3-yl, have been synthesized and evaluated for antioxidant, antitumor, and antimicrobial activities. Certain compounds show high activity against liver and breast cell lines and exhibit antibacterial and antifungal properties (El‐Borai et al., 2013).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of various heterocyclic compounds, including pyrazolopyrimidines and triazolo[4,3-a]pyridines, which exhibit antimicrobial activity and are of interest for their pharmacological properties (Prakash et al., 2011).

properties

IUPAC Name

3-[4-[6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJASRWHFPDMHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007478
Record name 4-{6-[4-(Diethylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53426329

CAS RN

872979-87-8
Record name 4-{6-[4-(Diethylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
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3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
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3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
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3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
Reactant of Route 5
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3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
Reactant of Route 6
3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

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